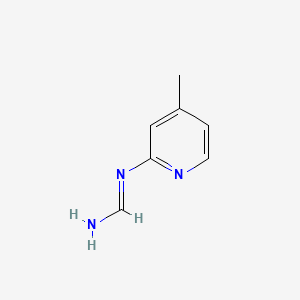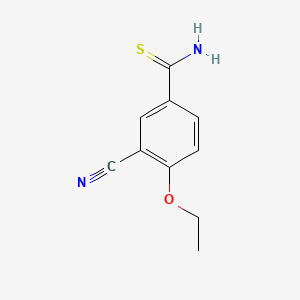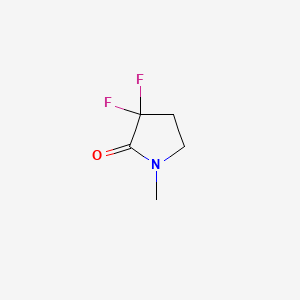
tert-Butyl chromate solution in carbon tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl chromate solution in carbon tetrachloride is a chemical compound with the molecular formula C4H10CrO4 . It appears as a yellow liquid and has a pungent odor . This solution is known for its strong oxidizing properties and can oxidize organic compounds, especially those with a phenyl ring structure .
Synthesis Analysis
The synthesis of tert-butyl chromate solution in carbon tetrachloride typically involves the mixing of tert-butyl chromate and carbon tetrachloride in a certain ratio until a uniform solution is obtained . In a specific example, chromic anhydride was added in small portions to tert-butanol cooled in an ice bath. The solution was then allowed to warm to room temperature, and carbon tetrachloride was added .Molecular Structure Analysis
The molecular structure of tert-butyl chromate solution in carbon tetrachloride has been studied using all-atom molecular dynamics modeling . The excess volume of the solution and the apparent and intrinsic (geometric) volumes of both components were calculated throughout the range of concentrations .Chemical Reactions Analysis
Tert-butyl chromate solution in carbon tetrachloride is known for its strong oxidizing properties. It can oxidize organic compounds, especially those with a phenyl ring structure . It is also known to react violently with active metals, alcohols, and amines .Physical And Chemical Properties Analysis
Tert-butyl chromate solution in carbon tetrachloride is a yellow liquid with a pungent odor . It has strong oxidizing properties and can oxidize organic compounds . The apparent and intrinsic molar volumes of TBA in the limit of low concentrations in solution are notably larger than in pure alcohol .Safety And Hazards
Tert-butyl chromate solution in carbon tetrachloride is a strong oxidizer and can react violently with active metals, alcohols, and amines . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It should be stored in a cool, ventilated, dry place, away from fire sources and organic substances .
Zukünftige Richtungen
While there is a significant amount of research on tert-butyl chromate solution in carbon tetrachloride, there are still areas that need further exploration. For instance, the structural changes with concentrations encountered in aqueous solutions of TBA are still not fully understood . Further studies could also focus on the development of safer and more efficient synthesis methods, as well as the exploration of new applications in organic synthesis.
Eigenschaften
CAS-Nummer |
1189-85-1 |
|---|---|
Produktname |
tert-Butyl chromate solution in carbon tetrachloride |
Molekularformel |
C8H22CrO4 |
Molekulargewicht |
234.256 |
IUPAC-Name |
chromium(2+);2-methylpropan-2-olate;dihydrate |
InChI |
InChI=1S/2C4H9O.Cr.2H2O/c2*1-4(2,3)5;;;/h2*1-3H3;;2*1H2/q2*-1;+2;; |
InChI-Schlüssel |
LQIYFGCAZZDOAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].O.O.[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



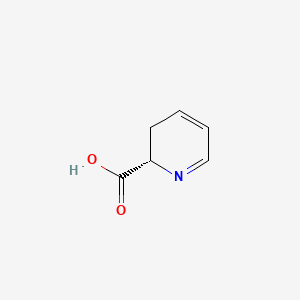
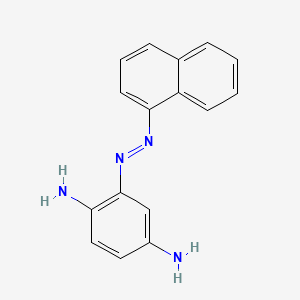
![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)
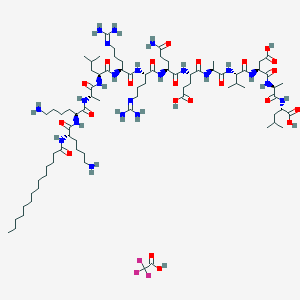
![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)
